4-Aminomethylphenylacetic acid

描述

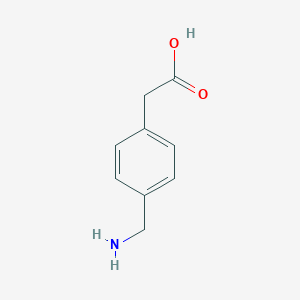

4-Aminomethylphenylacetic acid is an organic compound with the chemical formula C9H11NO2. It is a white crystalline solid known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to a phenylacetic acid moiety, making it a versatile building block in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethylphenylacetic acid typically involves the reduction of 4-nitrophenylacetic acid. The process begins with the nitration of benzyl cyanide to form 4-nitrophenylacetonitrile. This intermediate is then hydrolyzed to produce 4-nitrophenylacetic acid. Finally, the reduction of 4-nitrophenylacetic acid using a reducing agent such as iron powder in the presence of acetic acid yields this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of concentrated sulfuric acid, concentrated nitric acid, and benzyl cyanide in a reactor. The reaction mixture undergoes crystallization, filtration, and re-crystallization to obtain the desired product .

化学反应分析

Lactam Formation and Acid-Catalyzed Hydrolysis

4-Aminomethylphenylacetic acid can be synthesized via the Schmidt reaction of 2-indanone with sodium azide and sulfuric acid, forming a lactam intermediate (II ). Subsequent hydrolysis with hydrochloric acid yields the hydrochloride salt of this compound (III ) (US3796716A).

Mechanism Highlights :

-

Step 1 : Lactam formation via Schmidt reaction, involving azide attack on the carbonyl carbon of 2-indanone.

-

Step 2 : Acid-catalyzed ring-opening hydrolysis to release the aminomethylphenylacetic acid.

Conditions :

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Lactam formation | 2-Indanone, NaN₃, H₂SO₄, 0–5°C | 79% |

| Hydrolysis | HCl (conc.), reflux, 3 hrs | 79% |

Carboxylic Acid Derivatives

The acetic acid moiety undergoes nucleophilic acyl substitution to form esters, amides, or acid chlorides:

-

Esterification : Reacts with alcohols under acid catalysis (e.g., Fischer esterification) .

-

Amidation : Activated as an acid chloride (SOCl₂, PCl₃) for coupling with amines .

Example :

Aminomethyl Group Reactions

-

Protection/Deprotection : The amine is protected with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) for solid-phase peptide synthesis, later removed via piperidine .

-

Bioconjugation : Forms amide bonds with biomolecules (e.g., peptides, proteins) using carbodiimide crosslinkers .

γ-Secretase Modulators

This compound derivatives act as γ-secretase modulators (GSMs) for Alzheimer’s disease. Analog 6q reduces brain Aβ42 levels in rodents (PubMed 22061640):

Key Modifications :

-

Substituents on the phenyl ring enhance blood-brain barrier penetration.

-

Carboxylic acid critical for γ-secretase binding.

Pharmacological Data :

| Compound | Aβ42 Reduction (Mouse Brain) | ED₅₀ (mg/kg) |

|---|---|---|

| 6q | 65% | 10 |

Cephalosporin Antibiotics

The acid is incorporated into cephalosporin derivatives (e.g., BL-S786) via amide bond formation. The resulting compound shows broad-spectrum antimicrobial activity (J. Antibiotics, 1976):

Antimicrobial Activity (MICs) :

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤0.25 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 2.0 |

Plasma Stability

The compound exhibits higher stability in whole plasma (t₁/₂ = 10 h at 37°C) than in ultrafiltrate (t₁/₂ = 37 min) due to albumin binding .

Electrostatic Effects

Recent studies suggest that applying electric fields enhances reaction rates by altering the electrostatic environment of the catalytic surface .

科学研究应用

4-Aminomethylphenylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and peptide synthesis.

Biology: It serves as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.

Medicine: It is a precursor for the synthesis of drugs used in treating rheumatoid arthritis and other inflammatory conditions.

Industry: It is used in the production of various chemical intermediates and fine chemicals.

作用机制

The mechanism of action of 4-Aminomethylphenylacetic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of the epithelial peptide transporter PepT1, thereby affecting the transport of peptides across cell membranes. This inhibition can modulate various physiological processes, including nutrient absorption and drug delivery .

相似化合物的比较

- 4-Aminophenylacetic acid

- 4-Aminobenzoic acid

- 4-Aminomethylbenzoic acid

- 4-Aminophenethyl alcohol

Comparison: 4-Aminomethylphenylacetic acid is unique due to its specific structure, which includes an amino group attached to a phenylacetic acid moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, 4-Aminophenylacetic acid lacks the methylene group present in this compound, resulting in different reactivity and applications .

生物活性

4-Aminomethylphenylacetic acid (AMPA) is an organic compound with the chemical formula CHNO. It is a white crystalline solid known for its diverse applications in chemistry, biology, and medicine. This compound features an amino group attached to a phenylacetic acid moiety, which contributes to its biological activity and utility in various research fields.

This compound primarily functions as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1, which plays a significant role in the absorption of peptides in the intestines. Additionally, AMPA acts as a γ-secretase modulator , influencing the processing of amyloid precursor protein (APP) and potentially reducing the production of amyloid-beta peptides implicated in Alzheimer's disease.

Cellular Effects

The modulation of γ-secretase by AMPA affects several cellular processes:

- Amyloidogenic Pathway : AMPA alters the cleavage of APP, impacting the ratio of amyloid-beta peptides produced, particularly decreasing levels of the toxic Aβ42 form.

- Neuroprotective Effects : By modulating γ-secretase activity, AMPA may provide neuroprotective benefits, making it a candidate for therapeutic strategies against neurodegenerative diseases like Alzheimer's.

Comparative Studies

Research has compared AMPA with other compounds to evaluate its inhibitory effects on various proteases. For instance, derivatives of 3-aminomethylbenzoic acid and AMPA have been investigated for their potency against trypsin and plasmin, indicating that structural modifications can significantly affect biological activity .

Case Study: Alzheimer’s Disease

A notable study explored the effects of AMPA on APP processing in cellular models. The results demonstrated that treatment with AMPA led to a marked reduction in Aβ42 levels compared to control groups. This suggests that AMPA could be a promising candidate for further development as a therapeutic agent for Alzheimer's disease.

Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Inhibition of PepT1 | Non-translocated competitive inhibitor affecting peptide absorption. |

| γ-Secretase Modulation | Alters APP cleavage, reducing amyloid-beta production. |

| Neuroprotective Potential | May protect against neurodegeneration by modulating amyloidogenic pathways. |

| Protease Inhibition | Demonstrated inhibitory effects on trypsin and plasmin in comparative studies. |

Synthesis Routes

This compound can be synthesized through various methods involving the reaction of phenylacetic acid derivatives with amines under specific conditions. The synthesis process typically includes:

- Formation of Amino Group : The introduction of an amino group at the para position relative to the carboxylic acid.

- Purification : Crystallization or chromatography techniques are employed to purify the final product.

- Molecular Formula : CHNO

- Molecular Weight : 165.19 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in water and organic solvents.

属性

IUPAC Name |

2-[4-(aminomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUVXXFRQXTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363789 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-05-1 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of discovering novel γ-secretase modulators, specifically those structurally similar to 4-aminomethylphenylacetic acid?

A1: γ-Secretase is an enzyme involved in various biological processes, including the cleavage of amyloid precursor protein (APP). This cleavage produces amyloid-beta peptides (Aβ), which are implicated in the development of Alzheimer's disease. [] The research paper discusses the discovery of this compound derivatives as potential γ-secretase modulators. [] These modulators are designed to influence γ-secretase activity and potentially reduce the production of Aβ, offering a potential therapeutic strategy for Alzheimer's disease. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。